

spectroscopic analysis (¹H NMR, ¹³C NMR, IR) of 3,5-Dinitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3,5-Dinitroaniline

Cat. No.: B184610 Get Quote

Spectroscopic Analysis of 3,5-Dinitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **3,5-dinitroaniline** using fundamental spectroscopic techniques: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) Spectroscopy. The data and protocols herein serve as a crucial reference for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **3,5-dinitroaniline**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	- Multiplicity	" Integration	Assignment
~8.0 - 8.2	Triplet (t)	1H	H-4
~7.5 - 7.7	Doublet (d)	2H	H-2, H-6
~5.5 - 6.0	Broad Singlet (s)	2H	-NH2



Solvent: DMSO-d₆. Reference: Tetramethylsilane (TMS). The exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~149	C-3, C-5 (Carbon atoms attached to nitro groups)
~148	C-1 (Carbon atom attached to the amino group)
~113	C-2, C-6
~108	C-4

Solvent: DMSO-d₆. Reference: Tetramethylsilane (TMS).[1]

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)	Intensity	Assignment
3400 - 3500	Strong, Doublet	N-H stretch (primary amine)
1620 - 1640	Strong	N-H bend (scissoring)
1520 - 1560	Very Strong	Asymmetric NO ₂ stretch
1340 - 1370	Very Strong	Symmetric NO ₂ stretch
1300 - 1330	Medium	C-N stretch (aromatic amine)
800 - 850	Strong	C-H out-of-plane bend (aromatic)
730 - 770	Strong	C-N-O bend

Sample Preparation: KBr pellet or Nujol mull.[2][3][4]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard laboratory practices.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Varian) with a frequency of 300 MHz or higher.[5][6]

Sample Preparation:

- Weigh approximately 5-10 mg of high-purity **3,5-dinitroaniline**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already
 present in the solvent.

¹H NMR Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
- Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a sufficient number of scans to achieve a good signal-to-noise ratio.[7]
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
- Integrate the peaks to determine the relative number of protons.



¹³C NMR Data Acquisition:

- Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.
- Use a standard proton-decoupled pulse sequence to acquire the spectrum. This simplifies
 the spectrum by removing C-H coupling.
- A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.[8]
- Process the data similarly to the ¹H spectrum, with Fourier transformation and corrections.
- Calibrate the chemical shift scale using the solvent peak as a secondary reference (e.g., DMSO-d₆ at 39.52 ppm).[5]

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) to remove any moisture.
- Grind approximately 1-2 mg of the **3,5-dinitroaniline** sample with about 100-200 mg of the dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet-pressing die.
- Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent KBr pellet.
- Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

Data Acquisition:

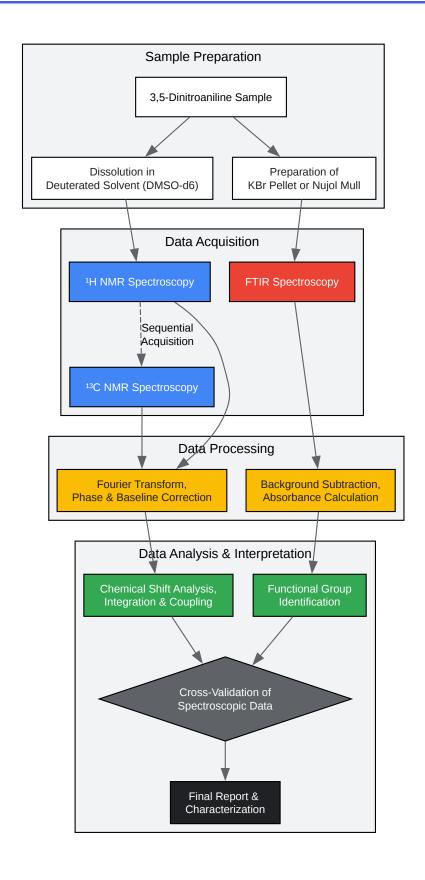


- Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
- Place the sample holder with the KBr pellet into the spectrometer's beam path.
- Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
- The final spectrum is automatically ratioed against the background spectrum to produce the absorbance or transmittance spectrum of the sample.

Visualization of Experimental Workflow

The logical flow from sample handling to final data interpretation is a critical aspect of robust spectroscopic analysis.





Click to download full resolution via product page

Caption: Workflow for the Spectroscopic Analysis of **3,5-Dinitroaniline**.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. 3,5-DINITROANILINE(618-87-1) 1H NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. scienceopen.com [scienceopen.com]
- 6. rsc.org [rsc.org]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. chem.uiowa.edu [chem.uiowa.edu]
- To cite this document: BenchChem. [spectroscopic analysis (¹H NMR, ¹³C NMR, IR) of 3,5-Dinitroaniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b184610#spectroscopic-analysis-h-nmr-c-nmr-ir-of-3-5-dinitroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com